molecular formula C18H22F3N3O3S B2776460 (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1428374-93-9

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No. B2776460
CAS RN: 1428374-93-9
M. Wt: 417.45
InChI Key: QMXOLDNKGUHXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H22F3N3O3S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antituberculosis Studies

A study focused on the synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant anticancer and antituberculosis activities. Some synthesized compounds showed in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis activity. This suggests the compound's derivatives have potential applications in developing treatments for cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Alzheimer's Disease Therapy

Another study synthesized multifunctional amides demonstrating moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, including derivatives of piperazine, showed significant activity against acetyl and butyrylcholinesterase enzymes, suggesting potential therapeutic applications for Alzheimer's disease. The compounds exhibited promising chemoinformatic properties and docking simulation results, highlighting their potential as templates for developing new drugs against Alzheimer's (Mubashir Hassan et al., 2018).

Apoptosis Induction in Cancer Cells

Research on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates revealed their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. A particular compound demonstrated high cytotoxicity towards BT-474 cancer cell lines and induced apoptosis through cell cycle arrest, suggesting potential applications in cancer therapy (K. Manasa et al., 2020).

HIV Entry Inhibitors

The CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, was studied, showcasing a unique divergence of blockade of function and binding. This highlights the compound's potential application in developing therapies to overcome HIV viral resistance in clinical settings (C. Watson et al., 2005).

Antiproliferative Activities in Cervical Cancer

A study on piperazine clubbed with 2-azetidinone derivatives highlighted their suppressive effects on proliferation and migration, inducing apoptosis in human cervical cancer HeLa cells. This was achieved through oxidative stress mediated intrinsic mitochondrial pathways, suggesting the derivatives' potential as effective antitumor agents (R. Khanam et al., 2018).

properties

IUPAC Name

(1-cyclopropylsulfonylazetidin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O3S/c19-18(20,21)14-2-1-3-15(10-14)22-6-8-23(9-7-22)17(25)13-11-24(12-13)28(26,27)16-4-5-16/h1-3,10,13,16H,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXOLDNKGUHXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

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